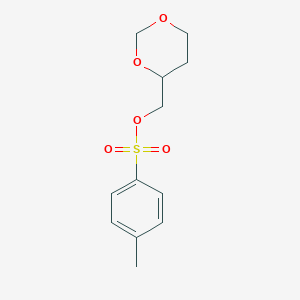

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate

Description

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a 1,3-dioxane ring system linked to a 4-methylbenzenesulfonate (tosyl) group. This compound is characterized by its six-membered 1,3-dioxane ring, which confers rigidity and moderate polarity. The tosyl group enhances its stability and utility as a leaving group or protecting agent in organic synthesis.

Properties

IUPAC Name |

1,3-dioxan-4-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-8-11-6-7-15-9-16-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHAEPPTDCGPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation Using Triethylamine in Dichloromethane

Procedure :

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added as a base, followed by the slow addition of tosyl chloride. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.Workup :

The reaction mixture is diluted with dichloromethane, washed successively with dilute hydrochloric acid (0.1 N HCl) and brine, dried over sodium sulfate, concentrated under reduced pressure, and purified by silica gel chromatography using a 99:1 DCM/methanol eluent.Yield and Product :

The product, 1,3-dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate, is obtained as a colorless oil with a high yield of approximately 97%.Spectroscopic Data :

1H NMR (CDCl3, 400 MHz) shows characteristic peaks consistent with the tosylate structure, including aromatic protons at δ 7.8 and 7.3 ppm, methylene protons adjacent to oxygen at δ 4.1 ppm, and methyl protons of the tosyl group at δ 2.4 ppm.

Tosylation Using 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Dichloromethane

Procedure :

The alcohol and DABCO are dissolved in dichloromethane and cooled in an ice bath. Tosyl chloride is added slowly, and the reaction is stirred for 15 minutes until completion is confirmed by TLC.Workup :

After dilution with dichloromethane, the mixture is filtered and washed sequentially with hydrochloric acid (1 N), saturated aqueous sodium bicarbonate, and brine. The organic phase is dried and evaporated.Yield :

The tosylate product is obtained in 68.8% yield.Analytical Data :

LC-MS analysis shows molecular ion peaks at m/z = 301 [M+H]+ and 323 [M+Na]+, confirming the molecular weight of the tosylate derivative.

Tosylation Using N,N-Dimethylaminopyridine (DMAP) and Triethylamine

Procedure :

A solution of the alcohol and DMAP in dichloromethane is cooled to 0 °C. Tosyl chloride and triethylamine are added, and the mixture is stirred overnight at room temperature.Workup :

The reaction mixture is diluted with water, and the organic layer is separated. The solvent is removed, and the crude product is purified by silica gel chromatography.Yield :

This method yields the tosylate product with an excellent yield of 99%.Spectroscopic Data :

1H NMR (DMSO-d6) shows aromatic doublets at δ 7.78 and 7.47 ppm, methylene protons at δ 4.09 ppm, and methyl protons at δ 2.41 ppm, consistent with the expected tosylate structure.

Reaction Conditions Summary Table

| Method | Base/Activator | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Triethylamine | Triethylamine | Dichloromethane | 0 °C to RT | 1 hour | 97 | Purification by silica gel chromatography |

| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Dichloromethane | Ice bath (~0 °C) | 15 minutes | 68.8 | Workup includes acid/base washes |

| DMAP and Triethylamine | DMAP + Triethylamine | Dichloromethane | 0 °C to RT | Overnight | 99 | High yield, longer reaction time |

Additional Notes on Preparation

The tosylation reaction is typically carried out under anhydrous conditions to prevent hydrolysis of tosyl chloride and to improve yield.

Cooling the reaction mixture during tosyl chloride addition minimizes side reactions and decomposition.

The choice of base influences both the reaction rate and yield; triethylamine and DMAP are commonly used bases/activators.

Purification is generally achieved by silica gel chromatography, often using a mixture of dichloromethane and methanol as eluents to isolate the pure tosylate.

The tosylate product is a versatile intermediate for subsequent nucleophilic substitution reactions due to the good leaving group properties of the tosylate moiety.

Mechanistic Insights and Research Findings

The tosylation proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, facilitated by the base which scavenges the released HCl.

The reaction is generally fast and high yielding, with minimal by-products when conducted under controlled temperatures.

Literature reports confirm the robustness of the tosylation of 1,3-dioxan-4-ylmethyl alcohol derivatives, making this a reliable synthetic step in complex organic synthesis.

Alternate phase transfer catalysis methods have been reported for related compounds, using quaternary ammonium salts and aqueous base, enabling tosylation under biphasic conditions, but these are less common for this specific substrate.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: The major products are the corresponding substituted derivatives, such as sulfonamides or sulfonate esters.

Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

Reduction Reactions: The major products are sulfides or other reduced derivatives.

Scientific Research Applications

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Core Modifications

Dioxolane-Based Analogues

- (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS 23735-43-5) Structural Difference: Replaces the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane ring. Impact: Enhanced reactivity due to steric and electronic effects from the geminal dimethyl groups on the dioxolane ring .

Bicyclic Derivatives

- (1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzene-1-sulfonate Structural Difference: Incorporates a bicyclo[3.2.1]octane scaffold with an azido group. Impact: The azide group enables bioorthogonal reactions, while the sulfonate retains solubility in polar solvents .

Aromatic Core Analogues

- (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate (CAS 56530-39-3)

Substituent Variations

Sulfonate Group Modifications

Methyl 4-methylbenzene-1-sulfonate (PTSM)

Cyclopropyl 4-methylbenzene-1-sulfonate

Multi-Sulfonate Systems

- 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate Difference: Contains two tosyl groups on a pyrrolidine ring.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate | C₁₂H₁₆O₅S | 272.32 | Six-membered dioxane ring; moderate polarity |

| (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate | C₁₃H₁₈O₅S | 286.34 | Five-membered dioxolane; steric hindrance from dimethyl groups |

| Bicyclo[3.2.1]octane derivative | C₁₃H₁₅N₃O₆S | 341.34 | Azide functionality; bicyclic scaffold |

| PTSM | C₈H₁₀O₃S | 186.23 | Compact structure; high volatility |

Biological Activity

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological properties, including antibacterial and antiproliferative activities, as well as its biochemical mechanisms.

- IUPAC Name : 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate

- CAS Number : 1311313-69-5

- Molecular Formula : C12H14O4S

- Molecular Weight : 270.30 g/mol

Antibacterial Activity

Research indicates that derivatives of sulfonates, including 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate, exhibit significant antibacterial properties. A study focusing on various sulfonate compounds demonstrated that certain structural modifications can enhance their activity against Gram-positive and Gram-negative bacteria.

Key Findings :

- The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values that suggest potential for further development as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of sulfonate compounds on various cancer cell lines. The results indicate that 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study :

In a recent investigation, the compound was tested alongside other sulfonates for its ability to reduce cell viability in HeLa cells. The IC50 value was determined to be approximately 242 μg/mL, indicating moderate antiproliferative activity .

The biological activity of 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate may be attributed to its interaction with key cellular pathways:

- Inhibition of Enzymatic Activity : The sulfonate group can interact with enzymes involved in bacterial cell wall synthesis and cellular metabolism.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

Research Findings Summary

Q & A

Q. Table 1. Comparative Reactivity of Sulfonate Esters

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions | Reference |

|---|---|---|---|

| 1,3-Dioxan-4-ylmethyl sulfonate | 2.3 × 10⁻⁴ | pH 7.4, 37°C | |

| Benzyl 4-methylbenzenesulfonate | 5.1 × 10⁻⁴ | pH 7.4, 37°C |

Q. Table 2. Crystallographic Data

| Parameter | Value (SC-XRD) | Reference |

|---|---|---|

| Bond Length (S–O) | 1.44 ± 0.02 Å | |

| Dihedral Angle (C–S–O–C) | 87.3° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.